molecular formula C11H12N2S B1421327 N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride CAS No. 920439-00-5

N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride

Cat. No. B1421327
M. Wt: 204.29 g/mol
InChI Key: GUVNEOPSLYRNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride” is a chemical compound . Thiazoles, the group of azole heterocycles to which this compound belongs, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The molecular structure of “N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride” is represented by the empirical formula C6H12Cl2N2S . The InChI code for this compound is 1S/C6H10N2S.2ClH/c1-5-4-9-6 (8-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H .

Scientific Research Applications

  • Synthesis and Characterization of Complex Compounds :

    • Research has been conducted on the synthesis of complex compounds involving similar structures to N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride. For instance, a study described the synthesis of a compound using 1,3-dipolar cycloaddition reaction, which was characterized using NMR spectroscopy, Elemental Analysis, and MS data (Aouine, Younas; El Hallaoui, Abdelilah; Alami, Anouar, 2014).
  • Investigations into Anticancer Properties :

    • Some research has focused on the synthesis of novel derivatives incorporating structures similar to the compound and evaluating their anticancer properties. For example, a study synthesized new thiadiazoles and thiazoles with pyrazole moiety, examining their effects against cancer cell lines (Gomha, Sobhi M.; Salah, T.; Abdelhamid, A., 2014).
  • Development of Photocytotoxic Agents :

  • Synthesis of Novel Oxadiazole Derivatives :

    • Other studies have involved the synthesis of novel oxadiazole derivatives from benzimidazole, which shares structural similarities with N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride (Vishwanathan, B.; Gurupadayya, B., 2014).
  • Antimicrobial Activity Studies :

  • Exploration in Neuroprotection :

properties

IUPAC Name

N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-7-10-11(13-8-14-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVNEOPSLYRNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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